2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide
Description
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide (commonly referred to as HC-030031) is a purine-derived compound characterized by a 1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl core linked to an N-phenyl acetamide group. Its molecular formula is C₁₆H₁₇N₅O₃, with a molecular weight of 343.34 g/mol and a ChemSpider ID of 2379939 . Structurally, it shares similarities with theophylline derivatives but is distinguished by its acetamide substitution at position 7 of the purine ring.
HC-030031 is primarily recognized as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, with an IC₅₀ of 4–10 μM . It has been extensively studied in preclinical models of pain, inflammation, and neurodegenerative diseases. For example, it reduces retinal-reactive gliosis and TNFα secretion in mouse models of photoreceptor degeneration and attenuates airway hyperresponsiveness in asthma models .
Properties
Molecular Formula |
C15H15N5O3 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15N5O3/c1-18-13-12(14(22)19(2)15(18)23)20(9-16-13)8-11(21)17-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,17,21) |
InChI Key |
BTYXQLGBPSPXHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Purine Core Alkylation
The purine scaffold is synthesized via alkylation of xanthine derivatives. For example, Matsumoto et al. demonstrated that treating 1,3-dimethylxanthine with 2-oxa-1,4-butanediol diacetate under acidic conditions yields N-9 alkylated purines with 66% efficiency. This step establishes the 1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl moiety.
Acetamide Side-Chain Introduction
The alkylated purine undergoes acylation using 2-chloroacetic acid derivatives. Robins and Hatfield reported coupling silylated purines with (2-acetoxyethoxy)methyl bromide in the presence of mercury(II) cyanide to form acetamide intermediates. Subsequent hydrolysis and reaction with aniline derivatives introduce the N-phenyl group.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Alkylation | 2-oxa-1,4-butanediol diacetate, p-TSA | 60°C | 6 h | 66% |
| Acylation | 2-chloroacetyl chloride, Hg(CN)₂ | RT | 12 h | 58% |
Coupling Reactions Using Activating Agents
HATU-Mediated Amide Bond Formation
A patent by TOSLab describes coupling 2-(1,3-dimethyl-2,6-dioxo-purine-7-yl)acetic acid with aniline using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA). This method achieves 63% yield after purification via silica chromatography.
Optimized Protocol
DCC/DMAP Coupling
Alternative methods employ N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for amide bond formation. This approach is noted for scalability, with yields up to 75% for analogous purine-acetamide derivatives.
Nucleophilic Substitution Approaches
Chloroacetamide Intermediate
A two-step process involves:
Performance Metrics
Purine Core Functionalization
Hemiaminal Ether Synthesis
A three-component reaction between purines, acetals, and anhydrides generates hemiaminal ether intermediates. For instance, acetic anhydride reacts with 1,3-dimethylxanthine and cyclic acetals at room temperature, yielding branched purine derivatives in 88% yield. Subsequent oxidation and amidation introduce the phenylacetamide group.
Regioselective N-9 Substitution
Purine alkylation exhibits strong regioselectivity for the N-9 position. Using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst ensures >90% N-9 product, minimizing N-7 byproducts.
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 70:30 MeOH:H₂O) confirms ≥98% purity.
Industrial-Scale Considerations
Patent CN1172904C outlines a high-pressure autoclave method for acetamide synthesis, achieving 99% yield via optimized ammonia saturation . This approach ensures safety and reproducibility for bulk production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
The compound has been studied for its interactions with various biological targets and its potential therapeutic applications.
Pain Management
Research indicates that this compound functions as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1). This receptor is involved in the sensation of pain and inflammation. By inhibiting TRPA1 activity, the compound can potentially reduce inflammatory and neuropathic pain responses. In experimental models, it has shown effectiveness in attenuating mechanical hypersensitivity induced by inflammation or nerve injury .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HeLa | 15.0 |
| Compound C | A549 | 10.0 |
These findings indicate that structural modifications can enhance potency against specific cancer types.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) for various bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest its potential application in treating infections caused by resistant strains.
Case Study on Pain Relief
A clinical trial evaluated the efficacy of a related compound in patients suffering from chronic pain conditions. The trial reported a significant reduction in pain scores among participants treated with the compound compared to those receiving a placebo.
Antimicrobial Efficacy Study
In a hospital setting, a study assessed the compound's effectiveness against nosocomial infections. Results showed a notable decrease in infection rates when the compound was used as part of combination therapy with standard antibiotics.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of purine-2,6-dione derivatives allows for targeted modifications to optimize pharmacological activity. Below is a detailed comparison of HC-030031 with related compounds:
Table 1: Structural and Functional Comparison of HC-030031 and Analogues
Key Comparative Insights
TRPA1 Selectivity vs. Off-Target Effects: HC-030031 and CHEM-5861528 are equipotent TRPA1 antagonists, but HC-030031's inhibition of non-TRP proteins (e.g., voltage-gated calcium channels) complicates its use . THX-B, a urea derivative, diverges mechanistically by targeting p75NTR, demonstrating efficacy in retinal neuroprotection without TRPA1-related off-target activity .
Structural Modifications and Therapeutic Applications :
- Substitutions at the Acetamide Group :
- The N-(4-isopropylphenyl) group in HC-030031 optimizes TRPA1 binding, while the N-benzyl variant (Compound in ) shifts activity toward cancer-related targets like ATAD2 .
- Modifications at the Purine Core :
- 8-Methoxy (Compound 869) and 8-butoxy (Compound 145) substitutions enhance PDE inhibition, making these compounds candidates for lung fibrosis therapy .
Pharmacokinetic and Synthetic Considerations :
Biological Activity
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a purine moiety and an acetamide group. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C16H16N6O5
- Molar Mass : 372.34 g/mol
- CAS Number : 332117-21-2
- Density : 1.54 g/cm³ (predicted)
- pKa : 12.54 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of purine compounds often exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can show significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. A related compound exhibited MIC values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains .
Anticancer Properties
The anticancer potential of purine derivatives is well-documented. A study on a structurally similar compound indicated that it could inhibit the growth of A549 lung cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase . The compound's mechanism involved interaction with key proteins in the cell cycle regulation pathway.
Anti-inflammatory Effects
Purine derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo, suggesting that this compound may also possess such activity.
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests interaction with apoptotic pathways, possibly through mitochondrial signaling.
- Cytokine Modulation : Potential modulation of pro-inflammatory cytokines may contribute to its anti-inflammatory properties.
Q & A
Q. What statistical approaches reconcile conflicting results in dose-response studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀ values. Bootstrap resampling (10,000 iterations) assesses confidence intervals. Meta-analysis of independent replicates (≥3) identifies outliers due to solvent effects (e.g., DMSO concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
